Fmoc-D,L-hlys(Boc)
Overview
Description
Fmoc-D,L-hlys(Boc) is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a lysine derivative, specifically D,L-homolysine (hlys), which is further protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the Boc group protects the side chain of the lysine derivative. The use of these protecting groups facilitates the stepwise construction of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D,L-hlys(Boc) typically involves the reaction of D,L-homolysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O]. The reaction conditions generally include:
Fmoc Protection: The amino group of D,L-homolysine is reacted with Fmoc-OSu in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Boc Protection: The side chain amino group of the lysine derivative is protected by reacting with di-tert-butyl dicarbonate [(Boc)2O] under basic conditions.
Industrial Production Methods
Industrial production of Fmoc-D,L-hlys(Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D,L-homolysine are reacted with Fmoc-OSu and (Boc)2O under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D,L-hlys(Boc) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the Boc group is removed by acidic conditions.
Substitution Reactions:
Common Reagents and Conditions
Fmoc Deprotection: Typically performed with 20% piperidine in N,N-dimethylformamide (DMF).
Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or anisole.
Major Products Formed
Fmoc Deprotection: Results in the formation of the free amino group and dibenzofulvene.
Boc Deprotection: Yields the free amino group and carbon dioxide.
Scientific Research Applications
Fmoc-D,L-hlys(Boc) has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis (SPPS) to construct peptides and proteins with high precision.
Drug Delivery: Incorporated into peptide-based drug delivery systems due to its biocompatibility and ability to form stable structures.
Biomaterials: Utilized in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-D,L-hlys(Boc) primarily involves its role as a protecting group in peptide synthesis:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D,L-hlys(Boc) but with a lysine residue instead of homolysine.
Fmoc-Orn(Boc)-OH: Contains ornithine instead of lysine or homolysine.
Uniqueness
Fmoc-D,L-hlys(Boc) is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection for the amino and side chain groups, respectively. This dual protection allows for greater flexibility and control in peptide synthesis compared to compounds with only one protecting group .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMIWUWBOOJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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